molecular formula C16H22N2O3 B1427616 N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide CAS No. 1304896-88-5

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide

Cat. No. B1427616
CAS RN: 1304896-88-5
M. Wt: 290.36 g/mol
InChI Key: ZTBUIVDLHRYLFM-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also appears to have an acetylphenyl group and an ethoxycarbonyl group attached to the nitrogen in the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” would depend on its specific structure. Factors that could influence its properties include the presence of polar and nonpolar regions, the flexibility of the molecule, and the specific functional groups present .

Scientific Research Applications

1. Crystal Structure Analysis

Research on compounds structurally similar to N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, such as N-(4-acetylphenyl)quinoline-3-carboxamide, involves in-depth structural analysis. These compounds are characterized using various spectroscopic techniques and their 3D structures are confirmed through single-crystal X-ray diffraction. The crystal packing in these structures is primarily governed by hydrogen bond interactions (Polo-Cuadrado et al., 2021).

2. Synthesis and Characterization in Medicinal Chemistry

N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized through reactions involving quinoline-3-carboxylic acid and thionyl chloride, followed by coupling with 4-aminoacetophenone. These processes are critical in medicinal chemistry for the development of bioactive agents (Polo et al., 2017).

3. Biological Activity and Molecular Docking Studies

Compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide, related to N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, are examined for their biological activities against various enzymes. They are also evaluated using molecular docking studies to assess their binding orientation and interaction with multiple targets. These studies contribute significantly to understanding the biological efficacy of such compounds (Saeed et al., 2022).

4. Peptide Synthesis

Research has also explored the use of carboxamide functions, like those in N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, in peptide synthesis. The protection of these functions and their application in synthesizing peptides is a crucial area of study in biochemistry and pharmaceutical sciences (Sieber & Riniker, 1991).

Safety and Hazards

The safety and hazards associated with a compound like “N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” would depend on its specific structure and properties. Some piperidine derivatives are toxic, while others are used as safe and effective medications .

properties

IUPAC Name

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-21-15-7-9-18(10-8-15)16(20)17-14-6-4-5-13(11-14)12(2)19/h4-6,11,15H,3,7-10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBUIVDLHRYLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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